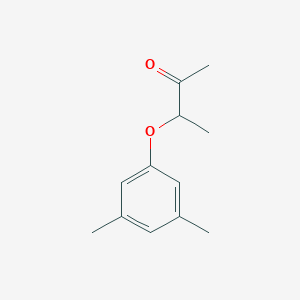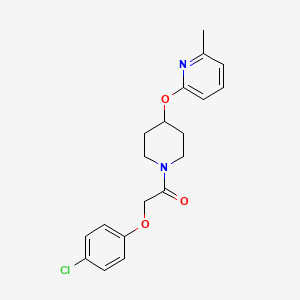
2-(4-Chlorophenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is a chemical compound that is commonly used in scientific research. This compound is also known as JNJ-40411813 and is used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its potential therapeutic applications.
科学的研究の応用
Organic Synthesis and Chemical Reactivity
Research into the reactivity and synthesis of compounds structurally related to "2-(4-Chlorophenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone" has provided insights into potential applications in organic synthesis and the development of new chemical reactions. Studies have focused on the synthesis of biologically active compounds and intermediates for further chemical modifications. For example, the synthesis of novel oxidative decarboxylation methods and the development of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines indicate the utility of similar compounds in creating diverse chemical libraries for further research and development (Ando et al., 1996), (Latif et al., 2003).
Materials Science and Photocatalysis
In materials science, similar compounds have been studied for their potential in creating novel photosensitizers for controlled degradation of polymeric materials. This application is crucial for developing sustainable materials with tailored degradation rates for environmental applications. The synthesis and evaluation of novel photosensitizers for controlled degradation highlight the role of these compounds in advancing materials science (Acosta et al., 1996).
Photocatalytic and Electrochemical Applications
Research into the photocatalytic and electrochemical properties of related compounds demonstrates their potential in environmental remediation and green chemistry. For instance, studies on the photocatalytic mineralization of organic pollutants and the electrooxidation of chlorophenols suggest applications in wastewater treatment and the detoxification of hazardous substances (Brillas et al., 2000), (Ureta-Zañartu et al., 2002).
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-14-3-2-4-18(21-14)25-17-9-11-22(12-10-17)19(23)13-24-16-7-5-15(20)6-8-16/h2-8,17H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGNGSFEHUALBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

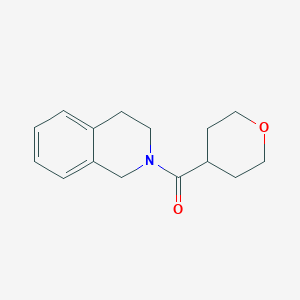

![5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide](/img/structure/B2689451.png)
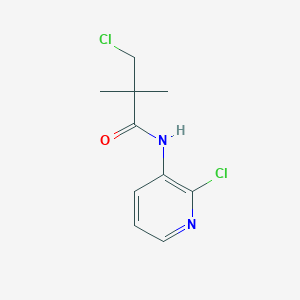

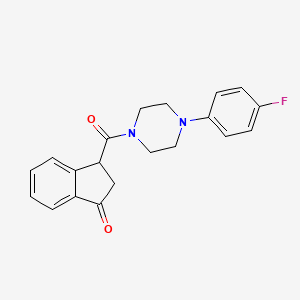
![N-(3-ethoxypropyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2689456.png)
![1-[(3R)-3-Methylpiperazin-1-yl]ethanone;dihydrochloride](/img/structure/B2689457.png)
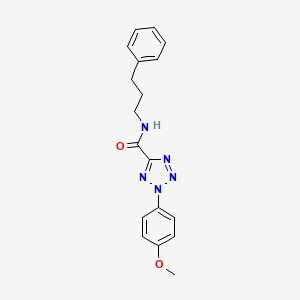

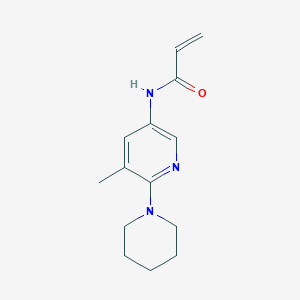
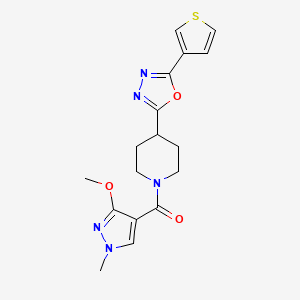
![5-Methyl-3-[[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2689464.png)
